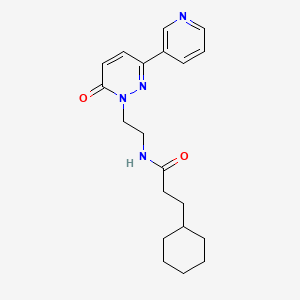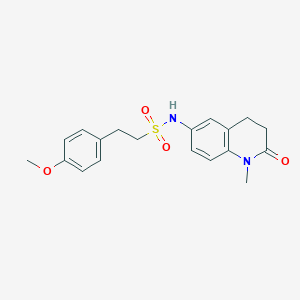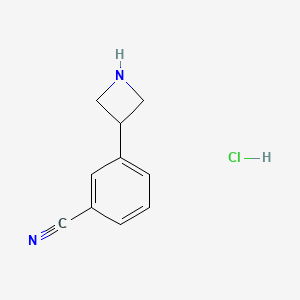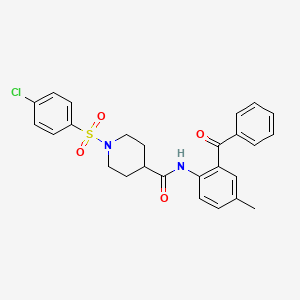
3-cyclohexyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a chemical compound that has been extensively studied for its potential as a drug candidate. It belongs to the class of pyridazinone derivatives and has been found to exhibit promising activity in various scientific research applications.
Wirkmechanismus
The mechanism of action of 3-cyclohexyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide involves the inhibition of certain enzymes and receptors involved in the pathogenesis of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of certain receptors involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-cyclohexyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide in lab experiments include its potent activity and selectivity towards certain enzymes and receptors. It also exhibits good pharmacokinetic properties, making it a potential drug candidate. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 3-cyclohexyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide. These include:
1. Further studies on the mechanism of action of this compound and its potential targets in various diseases.
2. Development of novel analogs of this compound with improved pharmacokinetic properties.
3. Investigations into the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Studies on the safety and toxicity of this compound in animal models and humans.
5. Exploration of the potential use of this compound in the treatment of other diseases, such as cardiovascular disease and diabetes.
Synthesemethoden
The synthesis of 3-cyclohexyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide involves the reaction of 6-oxo-3-(pyridin-3-yl)pyridazine-1(6H)-carboxylic acid with cyclohexylamine and 2-bromoethylamine hydrobromide. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide has been studied for its potential as a drug candidate in various scientific research applications. It has been found to exhibit promising activity in the treatment of cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-19(10-8-16-5-2-1-3-6-16)22-13-14-24-20(26)11-9-18(23-24)17-7-4-12-21-15-17/h4,7,9,11-12,15-16H,1-3,5-6,8,10,13-14H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBGHWQWZDFIHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2402166.png)


![4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2402170.png)
![7-ethoxy-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2402175.png)
![6-Fluoro-N-[3-(oxan-4-ylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2402176.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2402177.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2402178.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402179.png)

![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2402181.png)

